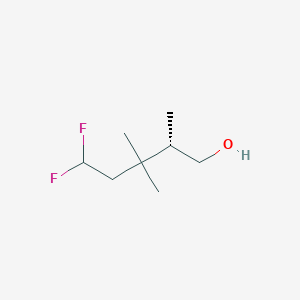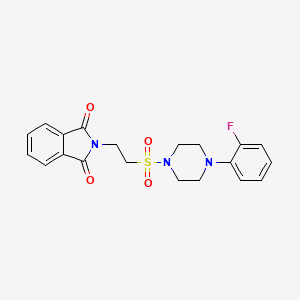
2-(2-((4-(2-Fluorophényl)pipérazin-1-yl)sulfonyl)éthyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core, a piperazine ring, and a fluorophenyl group.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary target of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of this enzyme can enhance the duration of action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft .
Biochemical Pathways
The primary biochemical pathway affected by 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound prolongs the action of acetylcholine, enhancing cholinergic neurotransmission. This can have downstream effects on various physiological processes regulated by acetylcholine, including muscle contraction, heart rate, and memory.
Result of Action
The molecular and cellular effects of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, which can lead to enhanced neuronal communication and potential improvements in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been found to exhibit inhibitory activity towards acetylcholinesterase, an enzyme crucial in neurotransmission . This interaction suggests a potential role for 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione in managing neurological conditions such as Alzheimer’s disease .
Cellular Effects
At the cellular level, 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione influences various processes. It has been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . Furthermore, it has shown anticonvulsant activity in animal models, indicating a potential role in managing epilepsy .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds to the human dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This binding interaction can trigger the inhibition of adenylyl cyclase and hence cAMP formation .
Temporal Effects in Laboratory Settings
Its anticonvulsant activity has been observed at a specific dose in animal models .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages. For instance, a specific dose of the compound exhibited anticonvulsant activity in a maximal electroshock (MES) model .
Metabolic Pathways
Its interaction with the dopamine receptor D2 suggests involvement in dopamine-related metabolic pathways .
Transport and Distribution
The transport and distribution of the compound within cells and tissues are likely influenced by its interactions with various proteins and receptors. For instance, its interaction with the dopamine receptor D2 suggests potential distribution within dopaminergic neurons .
Subcellular Localization
The subcellular localization of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is likely influenced by its biochemical interactions. Its interaction with the dopamine receptor D2, a membrane protein, suggests potential localization within the cell membrane .
Méthodes De Préparation
The synthesis of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps. One common synthetic route starts with the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione and potassium thiocyanate to produce a thiocyanate intermediate, which is further combined with aryl diazonium salts to yield the final product .
Analyse Des Réactions Chimiques
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Comparaison Avec Des Composés Similaires
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound has a chlorobenzyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
N-arylsulfonyl-3-acetylindole derivatives: These compounds share a similar sulfonyl group but differ in their core structures, leading to different applications and properties. The uniqueness of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-17-7-3-4-8-18(17)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDINZCQSIISBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2578143.png)
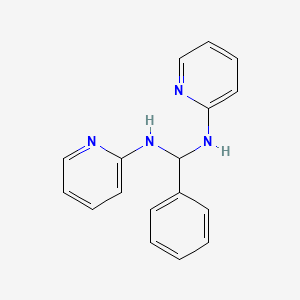
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)
![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)
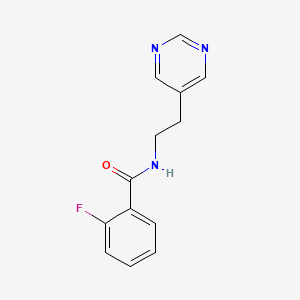
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2578152.png)
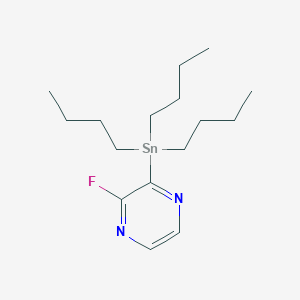
![7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2578154.png)
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2578156.png)
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)
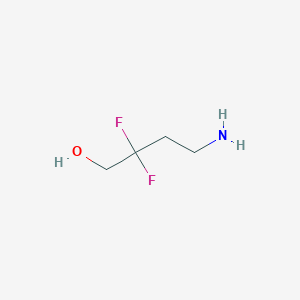
![6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2578161.png)
